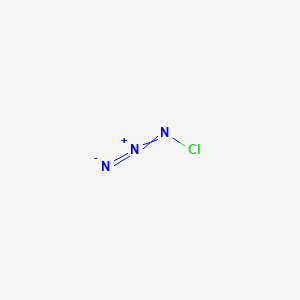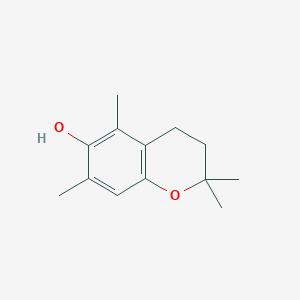
6-Hydroxy-2,2,5,7-tetramethylchroman
Overview
Description
6-Hydroxy-2,2,5,7-tetramethylchroman is a vitamin E analog and a mushroom tyrosinase inhibitor . It is used in the synthesis of vitamin E analogs .
Synthesis Analysis
The synthesis of 6-Hydroxy-2,2,5,7-tetramethylchroman involves the reaction of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl, and 3-aminomethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl. This results in the synthesis of the corresponding spin-labeled amides .Molecular Structure Analysis
The molecular formula of 6-Hydroxy-2,2,5,7-tetramethylchroman is C13H18O2 .Physical And Chemical Properties Analysis
The molecular weight of 6-Hydroxy-2,2,5,7-tetramethylchroman is 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Biomedical Applications and Antioxidant Potential : Yushkova et al. (2013) synthesized spin-labeled amides of 6-Hydroxy-2,2,5,7-tetramethylchroman and found them promising for application in biomedical studies, especially in magnetic resonance imaging (MRI), due to their antioxidant potential (Yushkova et al., 2013).
Model for Studying Oxidation and Antioxidant Reactions : Nishikimi and Machlin (1975) discovered that 6-Hydroxy-2,2,5,7-tetramethylchroman, a model compound for α-tocopherol, is oxidized by a xanthine-xanthine oxidase system, suggesting its role in studying oxidation processes related to superoxide anion (Nishikimi & Machlin, 1975).
Reactions with Superoxide Ion : Ozawa, Hanaki, and Matsuo (1983) investigated the reactions of 6-Hydroxy-2,2,5,7-tetramethylchroman with superoxide ion (O2-), leading to the formation of chromanoxyl radicals. This study contributes to understanding the antioxidant activities of tocopherols and their models (Ozawa et al., 1983).
Chemical Synthesis and Modification : Nakamura and Kijima (1972) conducted studies on the hydroxymethylation reaction of β- and γ-tocopherol and their model compounds with boric acid, including 6-Hydroxy-2,2,5,7-tetramethylchroman. This research is significant in the field of chemical synthesis (Nakamura & Kijima, 1972).
Phenolic Antioxidants in Oils : Catel, Aladedunye, and Przybylski (2012) explored the radical scavenging activity and performance of novel phenolic antioxidants, including 6-Hydroxy-2,2,5,7-tetramethylchroman, in oils during storage and frying. Their findings highlight the compound's efficiency as an antioxidant in food applications (Catel et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,2,5,7-tetramethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAPADRRINJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161469 | |
| Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,2,5,7-tetramethylchroman | |
CAS RN |
14074-92-1 | |
| Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014074921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



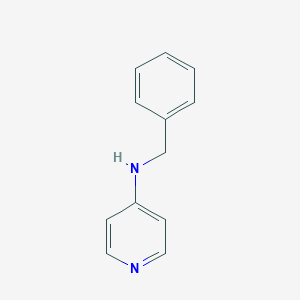
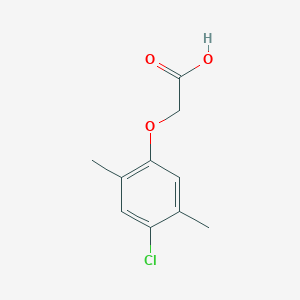
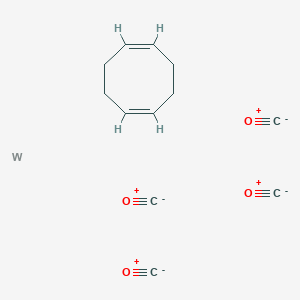

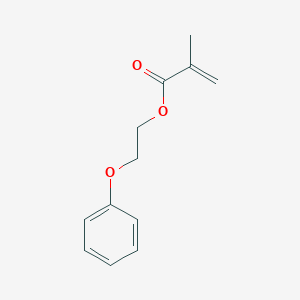
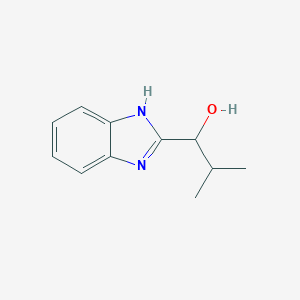
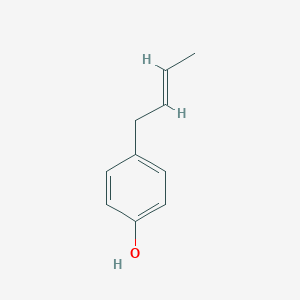

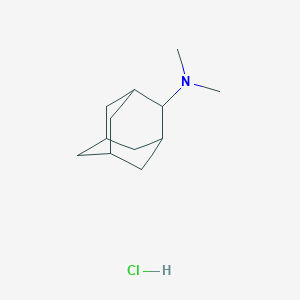
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
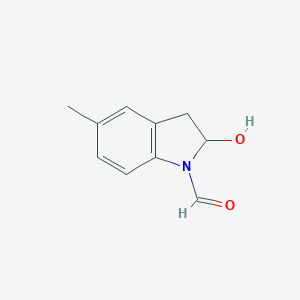
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
